molecular formula C10H10ClF3N2S B2967803 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride CAS No. 2490398-65-5

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride

Cat. No.: B2967803
CAS No.: 2490398-65-5
M. Wt: 282.71
InChI Key: OCWVVZFUEXVJPW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀ClF₃N₂S Average Mass: 282.708 g/mol Monoisotopic Mass: 282.020532 g/mol ChemSpider ID: 94284498 Structure: The compound consists of a 1,3-benzothiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethanamine hydrochloride moiety at the 2-position .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2S.ClH/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14;/h1-2,5H,3-4,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWVVZFUEXVJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490398-65-5
Record name 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride typically involves the reaction of 2-aminobenzothiazole derivatives with trifluoromethylating agents. The process can proceed via the following steps:

  • Nucleophilic Substitution: : Introduction of the trifluoromethyl group on the benzothiazole ring.

  • Amination: : Reacting the resulting compound with ethylamine.

  • Hydrochloride Salt Formation: : The final compound is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial-scale production involves similar synthetic pathways, scaled-up with optimization in terms of reaction time, temperature, and the use of catalysts to enhance yield and purity. Key steps include continuous flow processes and catalytic trifluoromethylation techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, producing corresponding N-oxides.

  • Reduction: : Selective reduction of functional groups, such as nitro to amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions, typically involving halogens.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Substitution: : Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

  • Oxidation: : N-oxides, benzothiazole-derivatives with enhanced polarity.

  • Reduction: : Amines, reduced benzothiazole derivatives.

  • Substitution: : Various substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

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Here's what is known about the applications of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine and related compounds:

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine is a chemical compound with a trifluoromethyl group attached to a benzothiazole moiety. The molecular formula is C10H9F3N2SC_{10}H_9F_3N_2S and its molecular weight is 246.25 g/mol. The trifluoromethyl group enhances its lipophilicity, influencing its biological interactions and chemical reactivity.

Applications

  • Pharmacology and Biochemistry: Studies suggest that the lipophilic nature of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine allows it to bind effectively to protein targets, which can lead to alterations in enzymatic activity or receptor modulation. This makes it a candidate for further research in pharmacology and biochemistry.

Synthesis

  • The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine typically involves the reaction of 2-aminobenzothiazole with trifluoromethyl iodide. The reaction is conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). Heating the reaction mixture facilitates the formation of the desired product. Continuous flow reactors may be utilized to enhance yield and purity through optimized reaction conditions for industrial production.

This compound
this compound has a molecular weight of 282.71 and a molecular formula of C10H10ClF3N2SC_{10}H_{10}ClF_3N_2S .

Mechanism of Action

This compound primarily functions by interacting with specific molecular targets such as enzymes and receptors in biological systems. The trifluoromethyl group enhances binding affinity and specificity, modulating activity through:

  • Binding to Active Sites: : Interfering with enzyme catalysis.

  • Receptor Interaction: : Altering signal transduction pathways.

Comparison with Similar Compounds

Key Features :

  • The benzothiazole ring provides a planar, electron-deficient aromatic system, enabling π-π stacking interactions in biological targets.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.

Comparison with Similar Compounds

2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride

Molecular Formula : C₉H₈Cl₂N₂O
Key Differences :

  • Core Heterocycle: Benzoxazole (oxygen atom) vs. benzothiazole (sulfur atom).
  • Substituent : Chlorine at the 5-position vs. trifluoromethyl. Chlorine is less electronegative than CF₃, leading to lower lipophilicity (Cl: +0.71 vs. CF₃: +1.07 for π contributions) .
  • Applications : Benzoxazoles are often used in fluorescent probes, whereas benzothiazoles are more common in drug discovery due to enhanced bioavailability .

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine Hydrochloride

Molecular Formula : C₁₀H₁₂Cl₂N₂O₂
Key Differences :

  • Substituent Position : Chloro and methyl groups at the 6- and 5-positions, respectively. Methyl increases steric bulk but reduces electronic effects compared to CF₃ .
  • Physicochemical Properties : Higher molecular weight (297.12 g/mol) and solubility in alcohol solvents due to polar benzoxazole and methyl groups .

5-Methyltryptamine Hydrochloride (Indole Derivative)

Molecular Formula : C₁₁H₁₄N₂·HCl
Key Differences :

  • Core Structure : Indole (bicyclic aromatic system with nitrogen) vs. benzothiazole. Indole’s NH group enables hydrogen bonding, whereas benzothiazole’s sulfur participates in hydrophobic interactions .
  • Biological Activity : Indole derivatives like tryptamine interact with serotonin receptors, while benzothiazoles are explored as kinase inhibitors or antimicrobial agents .

N-(2-Chlorobenzyl)-2-(thiophen-2-yl)-ethanamine Hydrochloride

Molecular Formula : C₁₃H₁₅Cl₂NS
Key Differences :

  • Heterocycle : Thiophene (sulfur-containing five-membered ring) vs. benzothiazole. Thiophene’s lower aromaticity reduces stability in oxidative environments .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Interactions/Applications
Target Compound Benzothiazole 5-CF₃, 2-ethanamine·HCl 282.71 Kinase inhibition, antimicrobial studies
2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine·HCl Benzoxazole 5-Cl, 2-ethanamine·HCl 231.08 Fluorescent probes, imaging agents
5-Methyltryptamine·HCl Indole 5-CH₃, 2-ethanamine·HCl 210.70 Serotonin receptor modulation
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine·HCl Thiophene 2-Cl-benzyl, thiophene 288.69 Neurotransmitter analog research

Research Findings and Implications

  • Electron-Withdrawing Effects : The CF₃ group in the target compound enhances resistance to metabolic degradation compared to chloro or methyl substituents .
  • Solubility vs. Bioavailability : While benzoxazole derivatives (e.g., ) exhibit higher aqueous solubility, benzothiazoles often show better membrane permeability due to moderate lipophilicity .
  • Biological Target Specificity : Indole-based compounds () target HSP90 and serotonin pathways, whereas benzothiazoles are prioritized in cancer and infectious disease research .

Biological Activity

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is a chemical compound notable for its unique structural features, including a trifluoromethyl group attached to a benzothiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.

  • Molecular Formula : C10H9F3N2S
  • Molecular Weight : 246.25 g/mol
  • CAS Number : 871688-93-6

The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interactions with biological targets. The lipophilic nature allows it to effectively bind to hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Biological Activity

Research indicates that 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine exhibits various biological activities:

  • Enzymatic Modulation : The compound's ability to bind to specific protein targets can lead to alterations in enzymatic activity. This property suggests its potential as a lead compound in drug development aimed at modulating enzyme functions.
  • Receptor Interaction : Studies have shown that compounds with similar structures can influence receptor activity, indicating that this compound may also act as a receptor modulator.
  • Anticonvulsant Properties : Similar benzothiazole derivatives have demonstrated anticonvulsant activities in preclinical studies, suggesting that this compound may have therapeutic potential in treating seizure disorders .

Synthesis

The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine typically involves the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. Heating the reaction mixture facilitates the formation of the desired product. Continuous flow reactors can be employed for industrial production to enhance yield and purity through optimized conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their implications:

StudyFindings
Development of Benzothiazole Derivatives Identified significant anticonvulsant properties in related compounds, suggesting potential therapeutic applications for 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine.
Synthesis and Biological Evaluation Demonstrated antiviral and anticancer activities in related heterocyclic compounds, indicating that modifications on the benzothiazole structure can lead to promising biological effects.

Comparative Analysis

To better understand the unique features of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-TrifluoromethylbenzothiazoleC7H4F3N2SLacks ethylamine side chain
2-AminobenzothiazoleC7H6N2SDoes not have trifluoromethyl substitution
5-Fluoro-1,3-benzothiazoleC7H6FN2SContains fluorine instead of trifluoromethyl

The distinct combination of the trifluoromethyl group and ethylamine side chain in this compound may provide enhanced biological activity compared to similar compounds lacking these features.

Q & A

Q. Basic

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
  • NMR : 1H/13C/19F NMR to confirm benzothiazole proton environments (δ 7.8–8.2 ppm) and trifluoromethyl splitting patterns (δ -60 to -70 ppm for 19F) .
  • Elemental Analysis : Validate stoichiometry (C:H:N:S:Cl ratios) with ≤0.3% deviation .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Advanced
The CF3 group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Resistance to oxidative degradation (CYP450 inhibition assays show <20% metabolism over 60 minutes) .
  • Electron-Withdrawing Effects : Stabilizes the benzothiazole π-system, altering UV-Vis absorption (λmax ~320 nm) and redox potentials (cyclic voltammetry) .

What in vitro models are appropriate for assessing biological activity?

Q. Advanced

  • Enzyme Inhibition : Screen against HSP90 or kinases using fluorescence polarization (IC50 determination; e.g., HSP90 binding at <10 μM ).
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity profiling (MTT assays) with EC50 comparisons to controls .
  • Target Engagement : Fluorescence-labeled probes (e.g., FITC conjugates) to visualize intracellular target binding via confocal microscopy .

How can researchers resolve contradictions in reported bioactivity data?

Q. Advanced

  • Dose-Response Repetition : Conduct triplicate assays across multiple labs to rule out batch variability .
  • Structural Confirmation : Verify compound identity via LC-MS/MS and compare with literature spectra to exclude isomer contamination .
  • Data Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to correlate bioactivity trends with substituent electronic profiles (Hammett σ values) .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions (e.g., hydrogen bonds with HSP90’s GLU527 and hydrophobic contacts with LYS546) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify allosteric effects .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

How to optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination (yields improve from 60% to >85% with 5% Pd/C) .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates (yield increases by 20%) .
  • Process Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of cyclization completion .

What are the stability considerations for long-term storage?

Q. Basic

  • Temperature : Store at -20°C in argon-flushed vials to prevent hydrolysis of the benzothiazole ring .
  • Light Exposure : Protect from UV light to avoid decomposition (TLC monitoring shows 95% purity retention after 6 months in dark conditions) .

How to design derivatives for improved pharmacokinetic profiles?

Q. Advanced

  • SAR Studies : Modify the ethanamine side chain (e.g., methyl or cyclopropyl groups) to reduce hepatic clearance (CLhep <15 mL/min/kg) .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) to enhance oral bioavailability (AUC increases 3-fold in rat models) .

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